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molecular formula C8H7BrO4S B2972627 2-Bromo-4-(methylsulfonyl)benzoic acid CAS No. 7041-52-3

2-Bromo-4-(methylsulfonyl)benzoic acid

Cat. No. B2972627
M. Wt: 279.1
InChI Key: BAKURTCIMUEDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157150

Procedure details

A 50 mL round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was charged with 1.6 g (13 mmol) of sodium sulfite, 4.2 g (50 mmol) of sodium bicarbonate and 20 mL of water. The resulting slurry was heated to 75° C. and 4.0 g (13 mmol) of 2-bromo-4-(chlorosulfonyl)benzoyl chloride was added over 30 minutes. After heating at 75° C. for one hour, chloroacetic acid (1.8 g, 19 mmol) and 1.0 mL (19 mmol) of 50% aqueous sodium hydroxide were added sequentially to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid, and the reaction mixture heated to reflux. Additional chloroacetic acid (2.0 g) was added as necessary to drive the reaction to completion. After heating for 16 hours, the reaction mixture was allowed to cool to ambient temperature and acidified with concentrated HCl. The precipitated solids were collected by filtration and dried to give 1.6 g of 2-bromo-4-(methylsulfonyl)benzoic acid, corresponding to a 46% yield.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-bromo-4-(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
2-bromo-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[C:7](=O)(O)[O-].[Na+].BrC1C=C(S(Cl)(=O)=O)C=CC=1C(Cl)=O.ClCC(O)=O.[OH-].[Na+].[Br:33][C:34]1[CH2:42][C:41](=S=O)[CH:40]=[CH:39][C:35]=1[C:36]([OH:38])=[O:37].Cl>O>[Br:33][C:34]1[CH:42]=[C:41]([S:1]([CH3:7])(=[O:4])=[O:2])[CH:40]=[CH:39][C:35]=1[C:36]([OH:38])=[O:37] |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
2-bromo-4-(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=CC(=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-bromo-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(C1)=S=O
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
ClCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL round bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 75° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to reflux
CUSTOM
Type
CUSTOM
Details
the reaction to completion
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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